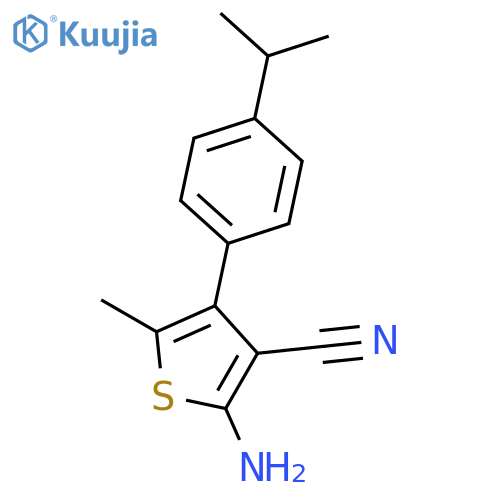

Cas no 519016-80-9 (2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile)

519016-80-9 structure

商品名:2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile

CAS番号:519016-80-9

MF:C15H16N2S

メガワット:256.36594

MDL:MFCD02609515

CID:877286

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile

- 2-amino-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carbonitrile

- 3-thiophenecarbonitrile, 2-amino-5-methyl-4-[4-(1-methylethyl)phenyl]-

-

- MDL: MFCD02609515

- インチ: InChI=1S/C15H16N2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)18-15(17)13(14)8-16/h4-7,9H,17H2,1-3H3

- InChIKey: NIELXFAAYLXVMB-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC=C(C=C1)C2=C(C)SC(=C2C#N)N

計算された属性

- せいみつぶんしりょう: 256.10358

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 49.81

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214674-1g |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |

519016-80-9 | 95% | 1g |

€317.00 | 2025-02-27 | |

| abcr | AB214674-1 g |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |

519016-80-9 | 95% | 1g |

€322.50 | 2023-05-06 | |

| TRC | A640603-500mg |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |

519016-80-9 | 500mg |

$ 295.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1238097-5g |

2-AMINO-4-(4-ISOPROPYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE |

519016-80-9 | 95% | 5g |

$1230 | 2024-06-06 | |

| abcr | AB214674-5g |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |

519016-80-9 | 95% | 5g |

€877.00 | 2025-02-27 | |

| 1PlusChem | 1P00DDJ6-5g |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |

519016-80-9 | 95% | 5g |

$824.00 | 2025-02-26 | |

| A2B Chem LLC | AG23266-1g |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |

519016-80-9 | 95% | 1g |

$214.00 | 2024-04-19 | |

| abcr | AB214674-500mg |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile, 95%; . |

519016-80-9 | 95% | 500mg |

€269.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1238097-5g |

2-AMINO-4-(4-ISOPROPYLPHENYL)-5-METHYLTHIOPHENE-3-CARBONITRILE |

519016-80-9 | 95% | 5g |

$1230 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388355-1g |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile |

519016-80-9 | 95+% | 1g |

¥2160.00 | 2024-05-10 |

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

519016-80-9 (2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile) 関連製品

- 884497-30-7(2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:519016-80-9)2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile

清らかである:99%

はかる:1g

価格 ($):172.0